Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate
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Description
Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate is a useful research compound. Its molecular formula is C28H22N2O6 and its molecular weight is 482.492. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related naphthalene derivatives through processes like ozonolysis and the Buchner reaction has been extensively studied. Kukovinets et al. (2006) explored the ozonolysis of naphthalene, leading to products used as synthons for the preparation of biologically active compounds, indicating a method for creating aromatic analogs with potential applications in juvenoid synthesis Kukovinets et al., 2006. Serebryannikova et al. (2021) investigated the product selectivity of thermal Buchner reactions with naphthalene, leading to stable norcaradiene adducts, demonstrating the synthetic versatility of naphthalene derivatives Serebryannikova et al., 2021.
Liquid Crystalline Properties
Thaker et al. (2012) synthesized and characterized mesogenic homologous series containing a naphthalene ring system, revealing the mesomorphic behavior of these compounds under various conditions. This research indicates the potential for these compounds in the development of novel liquid crystalline materials Thaker et al., 2012.
Molecular Interactions
Nishijima et al. (2010) provided insights into the structural aspects of bis(aminobenzoyl)-substituted naphthalene derivatives, highlighting the significance of intermolecular hydrogen bonds and π-π stacking interactions in determining the crystalline structures of these molecules. This study underscores the importance of molecular interactions in the design of functional materials Nishijima et al., 2010.
Properties
IUPAC Name |
methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6/c1-35-27(33)19-11-7-17(8-12-19)25(31)29-23-15-21-5-3-4-6-22(21)16-24(23)30-26(32)18-9-13-20(14-10-18)28(34)36-2/h3-16H,1-2H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPZXPQYWQCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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